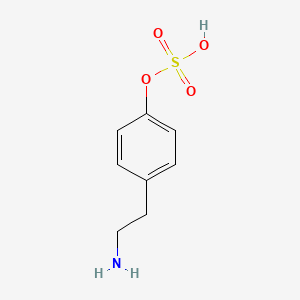

Tyramine O-sulfate

Übersicht

Beschreibung

Tyramin-O-sulfat: ist eine natürlich vorkommende Verbindung, die von der Aminosäure Tyrosin abgeleitet ist. Tyramin-O-sulfat wird durch die Sulfatierung von Tyramin gebildet, einem biogenen Amin, das bei verschiedenen physiologischen Prozessen, einschließlich der Neuromodulation und der kardiovaskulären Regulation, eine Rolle spielt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tyramin-O-sulfat kann durch Sulfatierung von Tyramin unter Verwendung von Sulfotransferase-Enzymen synthetisiert werden. Im Labor wird diese Reaktion typischerweise unter Verwendung von Adenosin 3’-Phosphat 5’-Phosphosulfat als Sulfatdonor durchgeführt . Die Reaktionsbedingungen beinhalten im Allgemeinen die Aufrechterhaltung eines geeigneten pH-Werts und einer geeigneten Temperatur, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Tyramin-O-sulfat kann die Verwendung rekombinanter Sulfotransferase-Enzyme umfassen, um die Sulfatierung von Tyramin zu katalysieren. Dieser Prozess kann durch Optimierung der Reaktionsbedingungen wie Substratkonzentration, Enzymkonzentration, pH-Wert und Temperatur auf Skalierbarkeit gebracht werden, um hohe Ausbeuten und Reinheit zu erzielen .

Analyse Chemischer Reaktionen

Reaktionstypen: Tyramin-O-sulfat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Tyramin-O-sulfat kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können Tyramin-O-sulfat wieder in Tyramin umwandeln.

Substitution: Sulfatgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Tyramin.

Substitution: Verschiedene substituierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Biological Role and Metabolism

Tyramine O-sulfate is formed through the sulfation of tyramine, a biogenic amine derived from the amino acid tyrosine. This sulfation process is catalyzed by sulfotransferases, which are enzymes that transfer sulfate groups to various substrates, including small molecules and biomolecules. The presence of this compound in biological systems indicates its potential role in metabolic pathways and physiological functions.

Clinical Research Applications

1. Predictive Biomarker for Antidepressant Response

A study investigated the relationship between tyramine sulfate excretion and antidepressant response in patients undergoing treatment with imipramine and phenelzine. Results indicated that lower levels of tyramine sulfate were associated with positive responses to phenelzine, suggesting that this compound excretion may serve as a predictive biomarker for antidepressant efficacy in certain populations .

2. Association with Migraine and Headaches

Research has shown that patients with migraine exhibit significantly lower urinary excretion of tyramine sulfate compared to healthy controls following an oral tyramine challenge. This suggests a potential deficit in tyramine conjugation among migraine sufferers, indicating that this compound may play a role in headache pathophysiology . The findings highlight the importance of considering comorbid conditions such as depression when studying migraine severity.

Food Science Applications

This compound has been detected in various food sources, including poultry and certain meats, which raises its profile as a potential biomarker for dietary intake. This could have implications for food safety and nutritional studies, particularly regarding the consumption of tyramine-rich foods and their effects on health .

Pharmacological Investigations

1. Drug Metabolism Studies

This compound is involved in the metabolism of drugs within the liver, particularly in hepatoma cells. Studies have demonstrated that human hepatoma cells actively sulfate tyramine, leading to the production of this compound. Understanding this metabolic pathway can provide insights into drug interactions and the pharmacokinetics of medications processed by sulfotransferases .

2. Neurological Implications

Sulfation modifications of neurotransmitters such as dopamine have been shown to influence behavioral outcomes in various species, including mice and insects. This suggests that this compound may play a role in neurological processes, potentially affecting mood regulation and behavior through its influence on neurotransmitter activity .

Summary Table of Applications

Case Studies

Case Study 1: Antidepressant Response Prediction

A double-blind trial involving 62 patients assessed the correlation between tyramine sulfate levels and treatment responses to antidepressants. The study found significant differences in tyramine sulfate excretion between responders and non-responders to phenelzine, highlighting its potential use as a predictive marker .

Case Study 2: Migraine and Comorbidity

In a study examining headache types, patients with both migraine and major depression showed significantly lower tyramine sulfate levels compared to those with either condition alone. This underscores the complexity of migraine pathophysiology and the potential role of this compound in understanding headache disorders .

Wirkmechanismus

Tyramine O-sulfate exerts its effects by interacting with specific molecular targets and pathways. It acts as a substrate for sulfotransferase enzymes, which catalyze the transfer of sulfate groups to various substrates. This sulfation process plays a crucial role in the metabolism and detoxification of biogenic amines . This compound also influences the release of catecholamines, which are important neurotransmitters involved in regulating blood pressure and other physiological functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tyrosin-O-sulfat: Eine weitere Phenylsulfatverbindung, die von der Aminosäure Tyrosin abgeleitet ist.

Phenylethanolamin-O-sulfat: Eine Phenylsulfatverbindung, die von Phenylethanolamin abgeleitet ist.

Dopamin-O-sulfat: Eine Phenylsulfatverbindung, die von dem Neurotransmitter Dopamin abgeleitet ist.

Einzigartigkeit: Tyramin-O-sulfat ist einzigartig in seiner spezifischen Rolle als Substrat für Sulfotransferase-Enzyme und seiner Beteiligung am Metabolismus von Tyramin. Im Gegensatz zu anderen ähnlichen Verbindungen hat Tyramin-O-sulfat unterschiedliche physiologische Wirkungen, einschließlich seiner Rolle bei der Modulation der Katecholaminfreisetzung und seinen potenziellen therapeutischen Anwendungen .

Biologische Aktivität

Tyramine O-sulfate (TOS) is a sulfated derivative of tyramine, a biogenic amine commonly found in various foods and produced in the body. This compound has garnered attention due to its potential biological activities and implications in health and disease. This article explores the biological activity of TOS, including its metabolic pathways, physiological roles, and relevance in clinical settings.

- Chemical Formula : CHNOS

- Molecular Weight : 217.24 g/mol

- Structure : this compound is classified as a phenylsulfate, indicating the presence of a sulfuric acid group conjugated to a phenyl group .

Metabolism and Excretion

This compound is primarily formed in the liver through the sulfation of tyramine by sulfotransferase enzymes. This metabolic conversion is crucial as it facilitates the excretion of tyramine from the body and regulates its physiological effects. Studies have shown that individuals with certain psychiatric conditions, such as melancholia, excrete significantly lower amounts of urinary TOS following tyramine loading tests compared to healthy controls. This suggests that TOS may serve as a potential biomarker for mood disorders .

Neurotransmission Modulation

Tyramine and its sulfated form are known to influence neurotransmitter release, particularly norepinephrine. TOS may modulate synaptic transmission and neuronal excitability, which has implications for mood regulation and anxiety disorders. The sulfation process alters the bioactivity of tyramine, potentially reducing its ability to displace norepinephrine from storage vesicles .

Cardiovascular Effects

Research indicates that TOS may have cardiovascular implications due to its role in modulating blood pressure. Tyramine acts as a sympathomimetic agent; thus, its sulfated form could influence vascular tone and heart rate. Elevated levels of TOS have been associated with hypertensive responses in certain populations, highlighting its importance in cardiovascular health .

Mood Disorders

The relationship between TOS levels and mood disorders has been extensively studied. The Tyramine Challenge Test has been proposed as a marker for melancholia, where lower excretion levels of TOS correlate with depressive states. This finding emphasizes the need for further research into the role of trace amines like TOS in affective disorders .

Dietary Considerations

This compound is present in various foods, including aged cheeses, fermented products, and cured meats. Individuals with specific dietary restrictions or those taking monoamine oxidase inhibitors (MAOIs) must monitor their intake due to potential interactions leading to hypertensive crises .

Research Findings and Case Studies

Eigenschaften

CAS-Nummer |

30223-92-8 |

|---|---|

Molekularformel |

C8H11NO4S |

Molekulargewicht |

217.24 g/mol |

IUPAC-Name |

[4-(2-aminoethyl)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12) |

InChI-Schlüssel |

DYDUXGMDSXJQFT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN)OS(=O)(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1CCN)OS(=O)(=O)O |

Key on ui other cas no. |

30223-92-8 |

Physikalische Beschreibung |

Solid |

Synonyme |

tyramine O-sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.